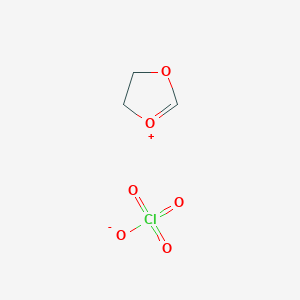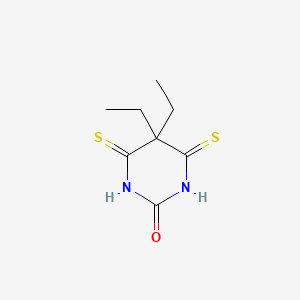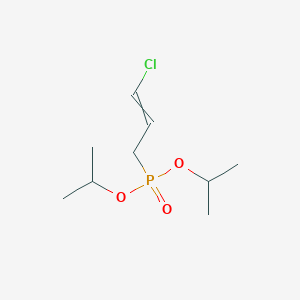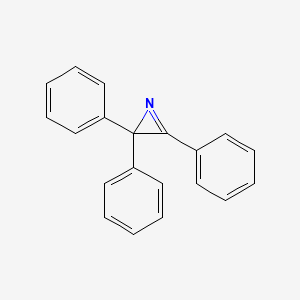
2H-Azirine, 2,2,3-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Azirine, 2,2,3-triphenyl- is a member of the 2H-azirine family, which are three-membered heterocyclic compounds containing a nitrogen atom. These compounds are characterized by their high reactivity due to the ring strain and the presence of a carbon-nitrogen double bond. The 2,2,3-triphenyl substitution adds further complexity and potential for diverse chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-azirines, including 2H-Azirine, 2,2,3-triphenyl-, can be achieved through several methods:
Neber Rearrangement: This classical method involves the rearrangement of oxime derivatives in the presence of a base.
Thermolysis of Vinyl Azides: Heating vinyl azides leads to the formation of 2H-azirines through a nitrene intermediate.
Ring Contraction of Isoxazoles: Isoxazoles can be converted to 2H-azirines under photolytic conditions.
Oxidative Cyclization of Enamine Precursors: Enamines can be cyclized to form 2H-azirines using oxidizing agents.
Radical Addition/Cyclization of Alkynes: This method involves the addition of radicals to alkynes followed by cyclization to form the azirine ring.
Industrial Production Methods
While specific industrial production methods for 2H-Azirine, 2,2,3-triphenyl- are not well-documented, the general methods mentioned above can be scaled up for industrial applications. The choice of method would depend on factors such as yield, cost, and availability of starting materials.
Análisis De Reacciones Químicas
2H-Azirine, 2,2,3-triphenyl- undergoes various types of chemical reactions due to its strained ring system and reactive carbon-nitrogen double bond:
Nucleophilic Addition: Nucleophiles can add to the carbon-nitrogen double bond, leading to ring opening and formation of aminoketones.
Electrophilic Addition: Electrophiles can also react with the azirine ring, resulting in similar ring-opening reactions.
Cycloaddition Reactions: The azirine ring can participate in [2+2] and [3+2] cycloaddition reactions, forming larger heterocyclic compounds.
Aplicaciones Científicas De Investigación
2H-Azirine, 2,2,3-triphenyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-Azirine, 2,2,3-triphenyl- involves its high ring strain and reactive carbon-nitrogen double bond. These features make it a versatile intermediate in various chemical reactions. The compound can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical transformations .
Comparación Con Compuestos Similares
2H-Azirine, 2,2,3-triphenyl- can be compared with other 2H-azirine derivatives:
Azirinomycin: An antibiotic with a similar azirine ring structure but different substituents.
Dysidazirine: An antimicrobial compound with a long alkyl chain.
Antazirine: An antifungal agent with different substituents on the azirine ring.
The uniqueness of 2H-Azirine, 2,2,3-triphenyl- lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
Propiedades
Número CAS |
50655-53-3 |
|---|---|
Fórmula molecular |
C20H15N |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
2,2,3-triphenylazirine |
InChI |
InChI=1S/C20H15N/c1-4-10-16(11-5-1)19-20(21-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
Clave InChI |
RYDCGDGEERYKBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
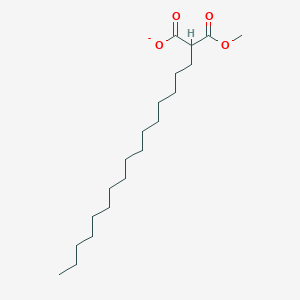
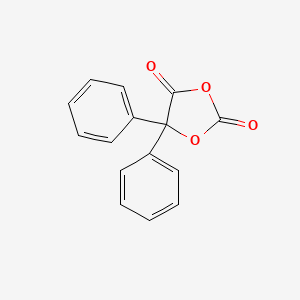
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)

![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)


